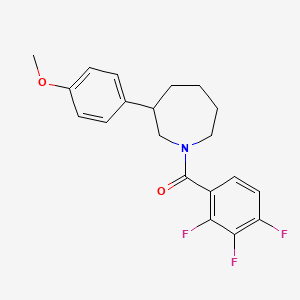
3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a useful research compound. Its molecular formula is C20H20F3NO2 and its molecular weight is 363.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
3-(4-Methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a synthetic compound characterized by the presence of a methoxyphenyl group and a trifluorobenzoyl moiety attached to an azepane ring. The molecular formula can be expressed as C16H15F3N, indicating the presence of fluorine atoms which often enhance biological activity through increased lipophilicity and metabolic stability.
Structural Formula
Chemical Structure
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the trifluorobenzoyl group may enhance interactions with biological targets due to increased electron-withdrawing capacity, affecting receptor binding and enzyme inhibition.
Pharmacological Studies
- Neuroprotective Effects : Analogous compounds have shown protective effects against neurodegenerative conditions. For example, studies on related diarylheptanoids demonstrate their ability to inhibit apoptosis in neuronal cells exposed to amyloid-beta (Aβ) peptides through modulation of the PI3K-Akt-mTOR signaling pathway .
- Anticancer Activity : Compounds with similar functionalities have been evaluated for anticancer properties. For instance, azepane derivatives have been reported to induce apoptosis in cancer cell lines via caspase activation pathways .
- Anti-inflammatory Properties : The methoxy group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Research has shown that methoxy-substituted phenolic compounds can significantly reduce inflammation markers in vitro .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a related compound on PC12 cells subjected to Aβ toxicity. The results indicated that the compound significantly restored cell viability and inhibited caspase-3 activation, suggesting a protective role against neurodegeneration .
Case Study 2: Anticancer Potential
Another study focused on azepane derivatives showing promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, highlighting the potential of this class of compounds in cancer therapy .
特性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c1-26-15-7-5-13(6-8-15)14-4-2-3-11-24(12-14)20(25)16-9-10-17(21)19(23)18(16)22/h5-10,14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUJYDTLPYARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













